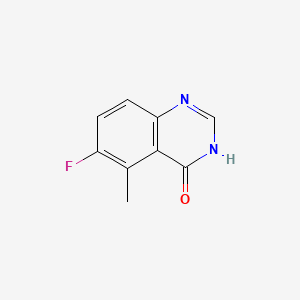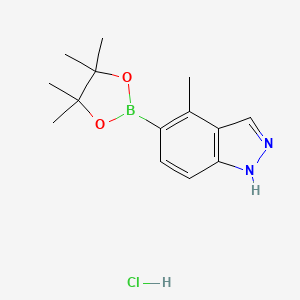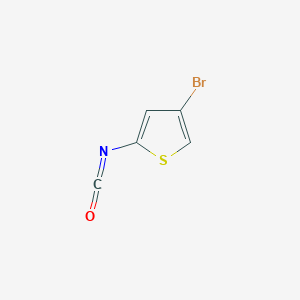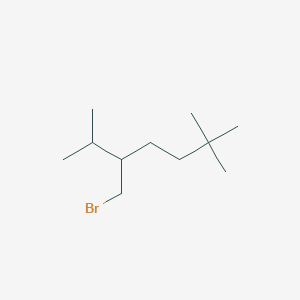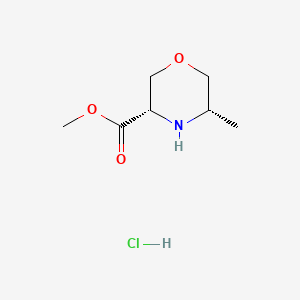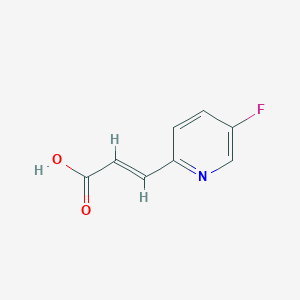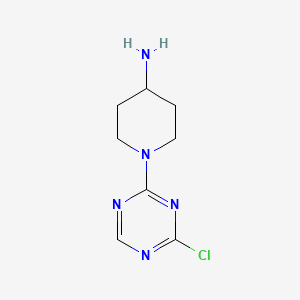
1-(2-Aminoethoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethoxy)propan-2-one is an organic compound with the molecular formula C5H11NO2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an amino group and an ethoxy group attached to a propanone backbone, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminoethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with acetone under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_3 + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2-Aminoethoxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethoxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1-(2-Aminoethoxy)propan-2-one can be compared with other similar compounds, such as:
3-(2-Aminoethoxy)propan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(2-Aminoethoxy)ethanol: This compound has a shorter carbon chain and lacks the ketone group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Conclusion
This compound is a valuable compound with diverse applications in various fields. Its unique structure and reactivity make it an important intermediate in synthetic chemistry and a useful tool in scientific research. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-(2-aminoethoxy)propan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-5(7)4-8-3-2-6/h2-4,6H2,1H3 |
InChI Key |
NDFVFXUGXQPFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
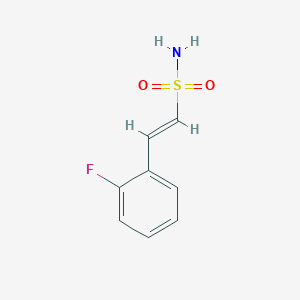
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)

![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
